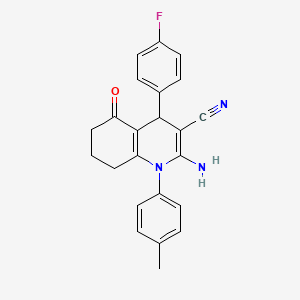![molecular formula C13H17NO2 B12053559 tert-Butyl N-[(2-methylphenyl)methylene]carbamate](/img/structure/B12053559.png)
tert-Butyl N-[(2-methylphenyl)methylene]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(2-methylphenyl)methylene]carbamate: is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is a solid compound that is often used in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(2-methylphenyl)methylene]carbamate typically involves the reaction of tert-butyl carbamate with 2-methylbenzaldehyde under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2-methylphenyl)methylene]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[(2-methylphenyl)methylene]carbamate is used as a building block for synthesizing more complex molecules. It is also used in various organic synthesis reactions .
Biology: In biological research, this compound can be used as a reagent for studying enzyme interactions and other biochemical processes .
Medicine: In the medical field, this compound may be used in the development of pharmaceuticals and other therapeutic agents .
Industry: Industrially, the compound is used in the production of various chemicals and materials. It may also be used in the formulation of certain products .
Mechanism of Action
The mechanism of action of tert-Butyl N-[(2-methylphenyl)methylene]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl N-(benzyloxy)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(2-oxiranylmethyl)carbamate
Comparison: Compared to these similar compounds, tert-Butyl N-[(2-methylphenyl)methylene]carbamate may offer unique properties and reactivity due to the presence of the 2-methylphenyl group. This can influence its behavior in chemical reactions and its applications in various fields .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl (NE)-N-[(2-methylphenyl)methylidene]carbamate |
InChI |
InChI=1S/C13H17NO2/c1-10-7-5-6-8-11(10)9-14-12(15)16-13(2,3)4/h5-9H,1-4H3/b14-9+ |
InChI Key |
WNCIPIOGTZEGJI-NTEUORMPSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/C(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=CC=C1C=NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


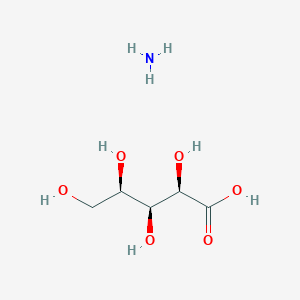
![2-Isopentyl-1-{4-[2-(3-methoxyphenoxy)ethyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053487.png)


![4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053506.png)

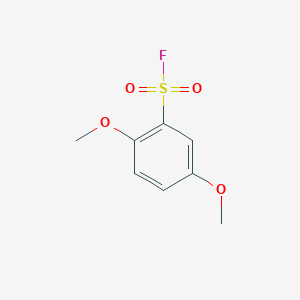
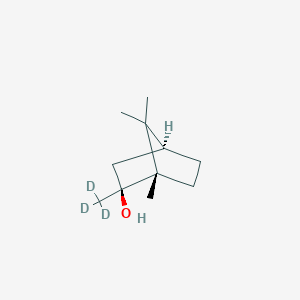
![N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B12053526.png)
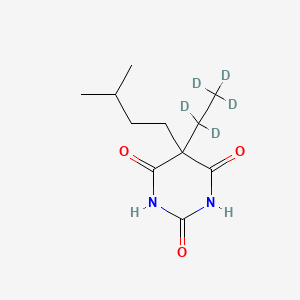

![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12053540.png)
